molecular formula C6H4BrClN2O2 B7968808 Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate

Cat. No.: B7968808
M. Wt: 251.46 g/mol
InChI Key: NJJLYRIIIIXNPO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is an organic compound with the molecular formula C7H5BrClN2O2 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-chloropyrimidine-4-carboxylate typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine-4-carboxylic acid with bromine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Biological Activity

Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives, including this compound, are known for their broad range of biological activities. These compounds have been investigated for their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents. The structural features of pyrimidines allow them to interact with various biological targets, making them valuable in medicinal chemistry.

Target Interactions:
this compound primarily interacts with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, thereby blocking substrate access and altering cellular functions.

Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in inflammation and neuroprotection. Its ability to modulate these pathways contributes to its anti-inflammatory and neuroprotective effects.

Pharmacological Applications

  • Antiviral Activity:
    Research indicates that this compound exhibits antiviral properties against various viruses. These effects are attributed to the compound's ability to inhibit viral replication through interference with viral enzymes.
  • Anticancer Properties:
    The compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. It induces apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment .
  • Anti-inflammatory Effects:
    This compound has been noted for its anti-inflammatory properties. It modulates inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerCytotoxicity against MCF-7 and CEM-13
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against various bacterial strains

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values for MCF-7 cells were reported at sub-micromolar concentrations, indicating potent activity. Flow cytometry analysis revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase-3 pathways .

Properties

IUPAC Name

methyl 5-bromo-2-chloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLYRIIIIXNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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